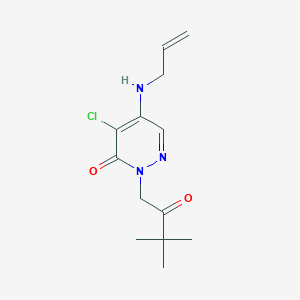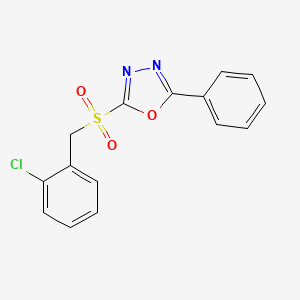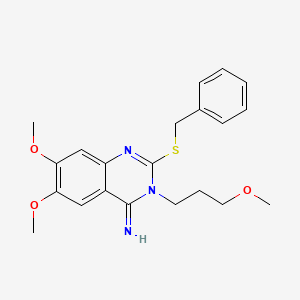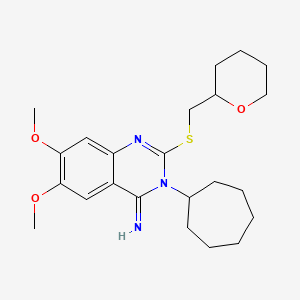
5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
Übersicht
Beschreibung
5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, also known as 5-AAC-4-Cl-2-OB-3(2H)-Pyr, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It has a unique combination of chemical properties that make it suitable for use in a variety of laboratory experiments, and scientific research has been conducted to explore its potential applications. In
Wissenschaftliche Forschungsanwendungen
Herbicide Research and Development
Studies have shown that various substituted pyridazinone compounds, including 5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, are effective herbicides. These compounds act by inhibiting the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. Research indicates that certain molecular substitutions in the pyridazinone structure enhance their biological properties, including resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Biochemical Effects on Plants
Investigations into the biochemical impacts of substituted pyridazinone herbicides on plants have revealed diverse effects. For instance, the herbicide BASF 13-338 (a substituted pyridazinone) affects the desaturation of linoleic acid in different molecular species of lipids in Arabidopsis thaliana, indicating a specific biochemical interaction with the plant's lipid metabolism (Norman & John, 1987).
Environmental Persistence and Metabolism
Research into the environmental behavior of pyridazinones has focused on their persistence and metabolism in different settings, such as in cranberry plants. Studies demonstrate that compounds like 14C-SAN-6706, a pyridazinone derivative, are readily translocated within plants and metabolized into demethylated analogs (Yaklich, Karczmarczyk, & Devlin, 1974).
Chemical Reactivity and Derivatives
The reactivity of substituted pyridazinones with various reagents has been studied to explore their potential for generating novel compounds. This research is essential for understanding the chemical versatility and potential applications of pyridazinones in different fields (Katrusiak, Katrusiak, & Bałoniak, 1994).
Effects on Photosynthetic Mechanisms
The immediate impact of pyridazinone herbicides on photosynthetic electron transport in algal systems has been a subject of study. This research helps in understanding the mechanism of action of these herbicides at the cellular level, particularly their effect on the photosystem II electron transport (Samuel & Bose, 1987).
Eigenschaften
IUPAC Name |
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-(prop-2-enylamino)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-5-6-15-9-7-16-17(12(19)11(9)14)8-10(18)13(2,3)4/h5,7,15H,1,6,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFQCHLCQNNNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B3037238.png)
![3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3037239.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3037240.png)
![4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3037241.png)
![5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B3037244.png)


![benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate](/img/structure/B3037248.png)
![3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B3037249.png)
methanone](/img/structure/B3037250.png)
![4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B3037252.png)
![2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037254.png)

